molecular formula C6H5N3O3 B14656523 Benzenamine, 4-nitro-N-nitroso- CAS No. 40078-29-3

Benzenamine, 4-nitro-N-nitroso-

Cat. No.: B14656523
CAS No.: 40078-29-3
M. Wt: 167.12 g/mol
InChI Key: HQGVXHBMWFDENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-nitro-N-nitroso- typically involves the nitration of benzenamine (aniline) followed by nitrosation. The nitration process introduces a nitro group (-NO2) to the aromatic ring, while the nitrosation process introduces a nitroso group (-NO).

    Nitration: Benzenamine is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to produce 4-nitrobenzenamine.

    Nitrosation: The 4-nitrobenzenamine is then treated with nitrous acid (HNO2) under acidic conditions to introduce the nitroso group, forming Benzenamine, 4-nitro-N-nitroso-.

Industrial Production Methods

Industrial production of Benzenamine, 4-nitro-N-nitroso- follows similar synthetic routes but often employs optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a larger scale.

Chemical Reactions Analysis

Benzenamine, 4-nitro-N-nitroso- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro compounds, which are important intermediates in organic synthesis.

    Reduction: Reduction of the nitro group can lead to the formation of amines, which are useful in the synthesis of dyes and pharmaceuticals.

Common reagents and conditions used in these reactions include hydrogen peroxide (H2O2) for oxidation, catalytic hydrogenation for reduction, and electrophilic reagents such as halogens for substitution reactions.

Scientific Research Applications

Benzenamine, 4-nitro-N-nitroso- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound’s nitroso group makes it a useful probe for studying nitrosation reactions in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.

    Industry: It is used in the production of rubber chemicals, antioxidants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-nitro-N-nitroso- involves the interaction of its nitroso and nitro groups with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modification of proteins, nucleic acids, and other biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Benzenamine, 4-nitro-N-nitroso- can be compared with other nitroso and nitro compounds, such as:

    Benzenamine, 4-nitroso-N-phenyl-: Similar in structure but with a phenyl group instead of a nitro group.

    Benzenamine, N,N-dimethyl-4-nitro-: Contains dimethyl groups instead of a nitroso group.

    Benzenamine, N-methyl-4-nitro-: Contains a methyl group instead of a nitroso group.

Properties

CAS No.

40078-29-3

Molecular Formula

C6H5N3O3

Molecular Weight

167.12 g/mol

IUPAC Name

N-(4-nitrophenyl)nitrous amide

InChI

InChI=1S/C6H5N3O3/c10-8-7-5-1-3-6(4-2-5)9(11)12/h1-4H,(H,7,10)

InChI Key

HQGVXHBMWFDENZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.